![molecular formula C14H13BrO B1523981 2-(Benzyloxy)-1-bromo-4-methylbenzene CAS No. 177555-85-0](/img/structure/B1523981.png)
2-(Benzyloxy)-1-bromo-4-methylbenzene
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 2-(Benzyloxy)-1-bromo-4-methylbenzene often involves reactions with benzyloxy compounds . For instance, a new benzyloxy containing ortho hydroxyl-substituted aryl Schiff base was synthesized and characterized by 1H-, 13C-NMR and infrared spectroscopic techniques and elemental analysis .Molecular Structure Analysis
The molecular structure of compounds similar to this compound can be analyzed using various spectroscopic techniques . For example, a compound named BBAP was characterized by 1H-, 13C-NMR and infrared spectroscopic techniques .Chemical Reactions Analysis
The chemical reactions involving benzyloxy compounds can be complex . For instance, UV-induced conformational changes have been observed in a benzyloxy fragment for a matrix-isolated compound .Scientific Research Applications
Bromination and Conversion into Sulfur-Functionalized Quinones
The application of bromination techniques on similar compounds like 1,4-dimethoxy-2,3-dimethylbenzene, leading to the production of sulfur-containing quinone derivatives, suggests potential uses for 2-(Benzyloxy)-1-bromo-4-methylbenzene in synthesizing novel quinone compounds. These derivatives can have significant implications in various fields, including materials science and pharmaceuticals (Aitken et al., 2016).
Synthesis of Bromoethane Derivatives Under Solvent-Free Conditions
Research has shown the synthesis of related compounds, like 1-(1-(benzyloxy)-2-bromoethyl)benzenes, using solvent-free conditions, which indicates the eco-friendly synthesis potentials of this compound derivatives. Such methods reduce environmental impact and offer greener approaches to chemical synthesis (Joshi et al., 2013).
Synthesis of Key Intermediates for Biological Compounds
The compound is useful in synthesizing key intermediates for preparing biologically relevant molecules, such as norathyriol, through a series of reactions starting from related trimethoxybenzene compounds. This implies potential applications in medicinal chemistry for drug development and discovery (Jin, 2011).
Application in Suzuki-Miyaura Cross-Coupling Reactions
The compound's derivatives have been utilized in Suzuki-Miyaura cross-coupling reactions, especially with sterically hindered and electron-rich substrates. This showcases its potential in creating diverse chemical compounds through palladium-catalyzed cross-coupling reactions, which are vital in organic synthesis (Brooker et al., 2010).
Thermo-Physical Property Measurement in Liquid Mixtures
Studies on similar bromo benzene derivatives have been conducted to understand the thermophysical properties of binary liquid mixtures, indicating that this compound could play a role in understanding the interactions and properties in mixed liquid systems (Ramesh et al., 2015).
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-bromo-4-methyl-2-phenylmethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO/c1-11-7-8-13(15)14(9-11)16-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMOORNJPVWWFPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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